molecular formula C13H13BrO3 B13891176 Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate

Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate

Katalognummer: B13891176
Molekulargewicht: 297.14 g/mol
InChI-Schlüssel: BQQVFRDNKSOHNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromomethyl group and a but-2-ynoxy group attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by esterification. The reaction conditions often require the use of solvents like chloroform and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate involves its ability to participate in various chemical reactions. The bromomethyl group is highly reactive, making it a useful intermediate in organic synthesis. The compound can interact with molecular targets through substitution and coupling reactions, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(bromomethyl)acrylate: Similar in structure but with an acrylate group instead of a benzoate.

    Methyl 5-bromo-2-methylbenzoate: Similar but lacks the but-2-ynoxy group.

Uniqueness

Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate is unique due to the presence of both a bromomethyl and a but-2-ynoxy group. This combination of functional groups makes it particularly versatile in organic synthesis, allowing for a wide range of chemical modifications and applications .

Eigenschaften

Molekularformel

C13H13BrO3

Molekulargewicht

297.14 g/mol

IUPAC-Name

methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate

InChI

InChI=1S/C13H13BrO3/c1-3-4-7-17-11-6-5-10(9-14)12(8-11)13(15)16-2/h5-6,8H,7,9H2,1-2H3

InChI-Schlüssel

BQQVFRDNKSOHNZ-UHFFFAOYSA-N

Kanonische SMILES

CC#CCOC1=CC(=C(C=C1)CBr)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.